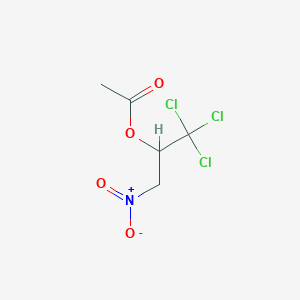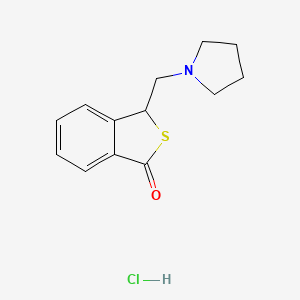
3-(1-Pyrrolidinylmethyl)benzo(c)thiophen-1(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[430]nona-1,3,5-trien-7-one hydrochloride is a complex organic compound featuring a bicyclic structure with a sulfur atom and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the bicyclic core, introduction of the sulfur atom, and attachment of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Applications De Recherche Scientifique
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[43
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
9-(Pyrrolidin-1-ylmethyl)-8-thiabicyclo[4.3.0]nona-1,3,5-trien-7-one hydrochloride is unique due to its specific combination of a bicyclic structure with a sulfur atom and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
97873-31-9 |
|---|---|
Formule moléculaire |
C13H16ClNOS |
Poids moléculaire |
269.79 g/mol |
Nom IUPAC |
3-(pyrrolidin-1-ylmethyl)-3H-2-benzothiophen-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c15-13-11-6-2-1-5-10(11)12(16-13)9-14-7-3-4-8-14;/h1-2,5-6,12H,3-4,7-9H2;1H |
Clé InChI |
DSJABSPWDPDHBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2C3=CC=CC=C3C(=O)S2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


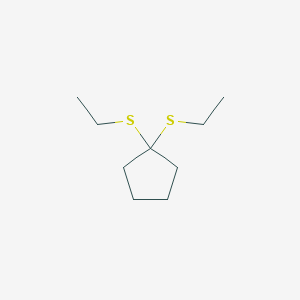
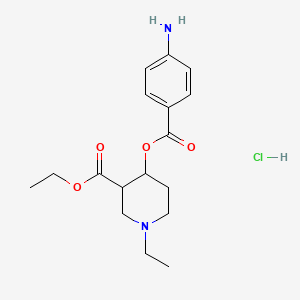
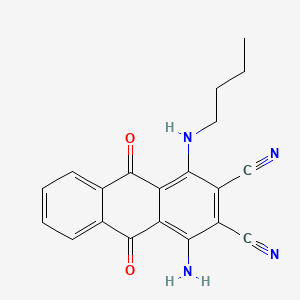
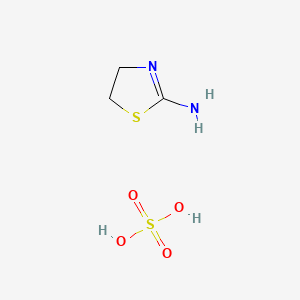
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
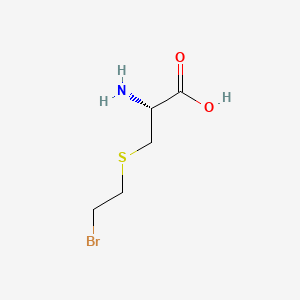
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)

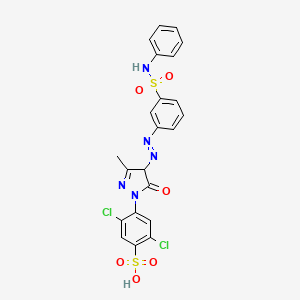

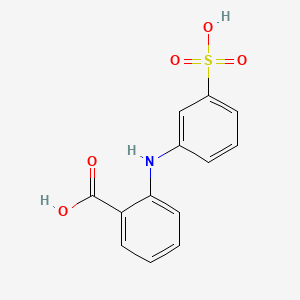
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
